molecular formula C18H21N3O2 B11444805 N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-5-amine

N-(2,3-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-5-amine

Cat. No.: B11444805
M. Wt: 311.4 g/mol
InChI Key: XZYUTHUIZNPACI-UHFFFAOYSA-N
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Description

N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodiazole core, which is a bicyclic structure containing a benzene ring fused to a diazole ring, and is substituted with a dimethoxyphenylmethyl group and an ethyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. One common approach is the Povarov reaction, which is a cycloaddition reaction between an aniline derivative, an aldehyde, and an alkene. This reaction can be followed by further functionalization steps to introduce the dimethoxyphenylmethyl and ethyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

    N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-AMINE: shares structural similarities with other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-AMINE lies in its specific substitution pattern and the presence of both dimethoxyphenyl and benzodiazole moieties. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-ethylbenzimidazol-5-amine

InChI

InChI=1S/C18H21N3O2/c1-4-21-12-20-15-10-14(8-9-16(15)21)19-11-13-6-5-7-17(22-2)18(13)23-3/h5-10,12,19H,4,11H2,1-3H3

InChI Key

XZYUTHUIZNPACI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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